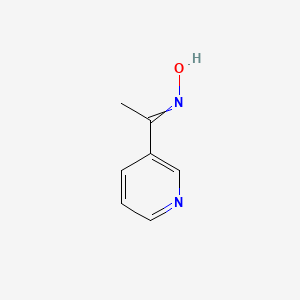

3-Acetylpyridine oxime

CAS No.:

Cat. No.: VC14456264

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O |

|---|---|

| Molecular Weight | 136.15 g/mol |

| IUPAC Name | N-(1-pyridin-3-ylethylidene)hydroxylamine |

| Standard InChI | InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3 |

| Standard InChI Key | MSRXORUOQNNOKN-UHFFFAOYSA-N |

| Canonical SMILES | CC(=NO)C1=CN=CC=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Acetylpyridine oxime is defined by the IUPAC name (NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine. Its structure comprises a pyridine ring substituted with an acetyl group at the third carbon, followed by an oxime (-NOH) moiety. The compound’s stereochemistry is critical, as the E configuration of the oxime group (evident from the SMILES string C/C(=N\O)/C1=CN=CC=C1) dictates its interaction with metal ions and biological targets .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 136.15 g/mol | PubChem |

| InChI Key | MSRXORUOQNNOKN-RMKNXTFCSA-N | PubChem |

| Canonical SMILES | CC(=NO)C1=CN=CC=C1 | PubChem |

The InChI string (InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+) further confirms the anti configuration of the oxime relative to the acetyl group, a feature that enhances its ability to form stable coordination complexes .

Spectroscopic and Computational Predictions

PubChem’s collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior, which is relevant for mass spectrometry applications. For instance, the + ion exhibits a CCS of 126.5 Ų, while the + adduct shows a higher CCS of 138.6 Ų, reflecting differences in ion mobility . These values assist in compound identification during analytical workflows.

Synthetic Considerations and Industrial Relevance

Patent-Based Synthesis Pathways

A patented method (DE10305391A1) describes the preparation of 1-(pyridinyl)-1,1-dialkoxy-1-aminoethane derivatives using 3-acetylpyridine tosyl oxime as a precursor . The reaction involves treating the tosyl oxime with alkali metal alkoxides (e.g., sodium methoxide) in aprotic solvents, yielding dialkoxyaminoethane intermediates. This pathway highlights the compound’s utility as a building block for nitrogen-rich heterocycles, which are valuable in agrochemical and pharmaceutical synthesis .

Challenges in Scalable Production

While detailed industrial protocols remain proprietary, the patent implies that continuous flow reactors could optimize yield and purity during large-scale synthesis . Key challenges include controlling exothermic reactions during alkoxide addition and minimizing byproducts such as over-oxidized species.

Chemical Reactivity and Functional Group Transformations

Oxime-Driven Reactions

The oxime group (-NOH) is a versatile functional group capable of undergoing:

-

Oxidation: Conversion to nitrile oxides () using peroxides or peracids.

-

Reduction: Formation of primary amines () via agents like lithium aluminum hydride.

-

Nucleophilic Substitution: Reactivity with alkyl halides to form O-alkylated derivatives .

These transformations enable the synthesis of diverse pyridine analogs, though kinetic studies on 3-acetylpyridine oxime specifically remain sparse in publicly available literature.

Coordination Chemistry Applications

The oxime’s lone electron pair on the nitrogen atom facilitates chelation with transition metals. For example, it may act as a bidentate ligand in Cu(II) or Fe(III) complexes, which are investigated for catalytic or magnetic properties . Computational models predict that the pyridine ring’s electron-withdrawing effect enhances the oxime’s Lewis basicity compared to aliphatic oximes.

Industrial and Research Applications

Polymer Science

3-Acetylpyridine oxime serves as a crosslinking agent in epoxy resins, where its oxime group reacts with anhydrides to form thermally stable networks. This application leverages its dual functionality, with the pyridine ring contributing to flame retardancy .

Analytical Chemistry

The compound’s predictable CCS values (Table 1) make it a candidate for use as an internal standard in ion mobility spectrometry, particularly for detecting structurally similar heterocycles in complex matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume